

Amantadine Hydrochloride: A Comparative Efficacy Analysis

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Compound of Interest

Compound Name: *SMANT hydrochloride*

Cat. No.: *B1146506*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of amantadine hydrochloride against key competitor compounds in its primary therapeutic areas: influenza A and Parkinson's disease. The information is presented to assist researchers, scientists, and drug development professionals in their understanding of amantadine's relative performance, supported by experimental data.

Efficacy in Influenza A

Amantadine hydrochloride has historically been used for the prophylaxis and treatment of influenza A virus infections. Its primary competitor in this class is rimantadine, another adamantane derivative. More recently, neuraminidase inhibitors such as oseltamivir and zanamivir have become the standard of care, representing a different class of competitor.

Quantitative Efficacy Data: Amantadine vs. Competitors in Influenza A

Compound	Indication	Efficacy Metric	Result	Adverse Effects (Compared to Placebo/Control)	Citation
Amantadine Hydrochloride	Prophylaxis of Influenza A	Prevention of clinical influenza A	61% reduction in influenza A cases	Increased gastrointestinal and CNS side effects (anxiety, insomnia)	[1][2]
Treatment of Influenza A	Reduction in duration of fever	Shortened by approximately 1 day	-	[1][2][3]	
Rimantadine	Prophylaxis of Influenza A	Prevention of clinical influenza A	Comparable to amantadine (though some studies show non-statistically significant results for prophylaxis)	Fewer CNS side effects compared to amantadine	[1][2]
Treatment of Influenza A	Reduction in duration of fever	Shortened by approximately 1.24 days	-	[1]	
Oseltamivir	Prophylaxis of Influenza A	Prevention of symptomatic influenza	61-73% efficacy	Nausea	[4]
Treatment of Influenza A & B	Reduction in duration of symptoms	Shortened by approximately 1 day	-	[3]	

Zanamivir	Prophylaxis of Influenza A & B	Prevention of symptomatic influenza	62% efficacy	-	[4]
Treatment of Influenza A & B	Reduction in duration of symptoms	Shortened by approximately 1 day	Risk of bronchospasm in patients with underlying respiratory disease	[3]	

Experimental Protocols: Influenza A Prophylaxis and Treatment Trials

Objective: To assess the efficacy and safety of amantadine and rimantadine for the prevention and treatment of influenza A in healthy adults.

Study Design: Randomized, double-blind, placebo-controlled trials.

Participant Population: Healthy adults with no contraindications to the study drugs.

Intervention:

- **Prophylaxis Trials:** Participants received either amantadine hydrochloride (100 mg twice daily), rimantadine (100 mg twice daily), or a placebo for the duration of the influenza season (typically 6-8 weeks).[5]
- **Treatment Trials:** Participants with recent onset of influenza-like illness (within 48 hours) were randomized to receive either amantadine hydrochloride, rimantadine, or placebo for a specified duration (e.g., 5-7 days).

Outcome Measures:

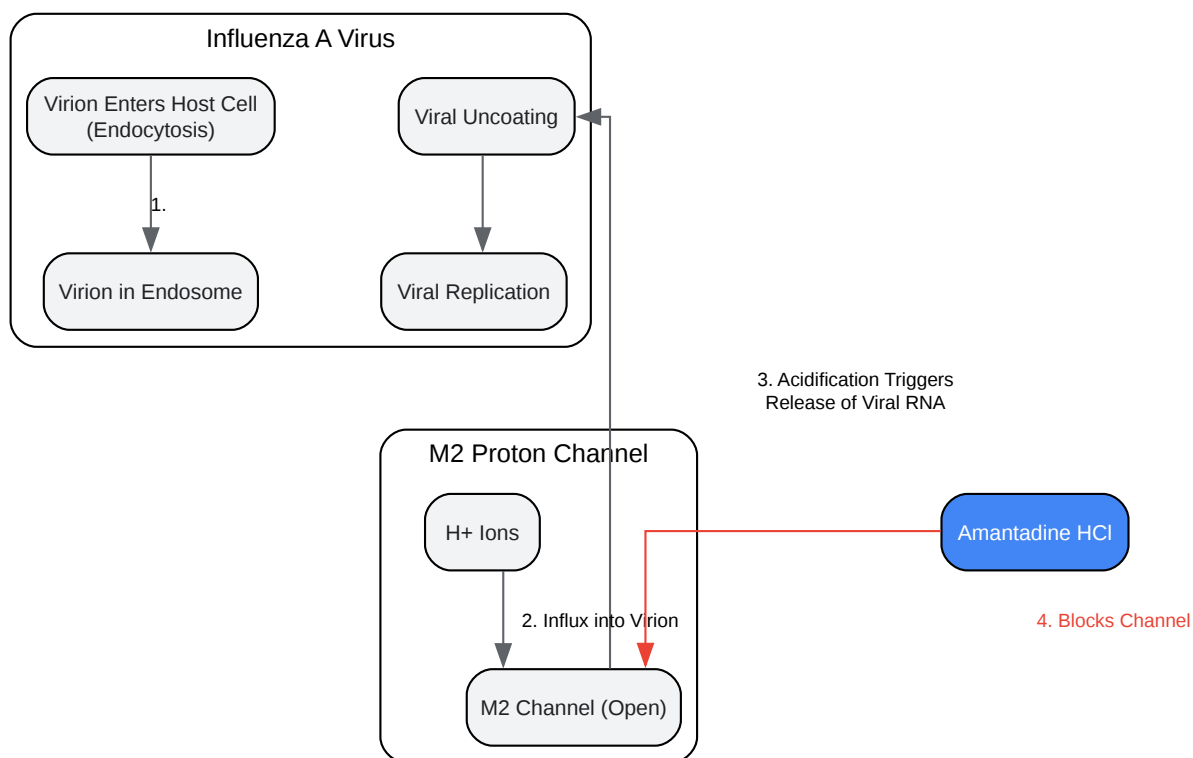
- **Primary Efficacy (Prophylaxis):** Incidence of laboratory-confirmed influenza A.
- **Primary Efficacy (Treatment):** Duration of fever and other influenza symptoms.

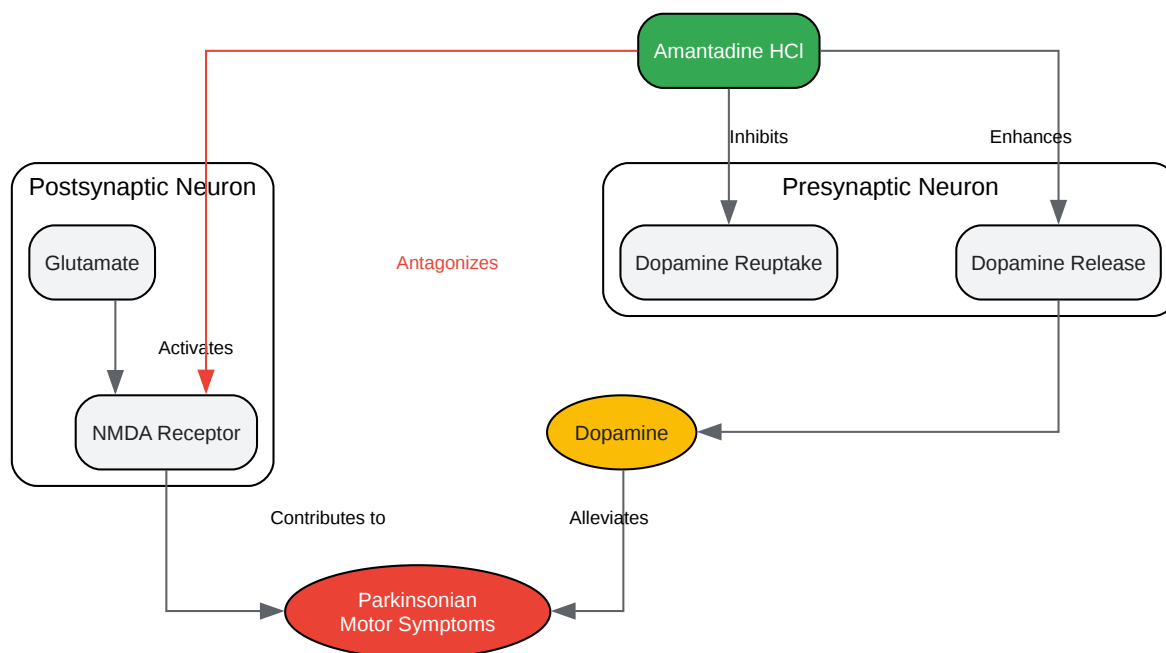
- **Safety:** Incidence and severity of adverse events, particularly those affecting the central nervous system and gastrointestinal tract.

Statistical Analysis: Comparison of incidence rates or mean duration of symptoms between the treatment and placebo groups using appropriate statistical tests (e.g., chi-square test, t-test).

Signaling Pathway: Amantadine's Mechanism of Action in Influenza A

Amantadine's antiviral activity against influenza A is primarily mediated by the blockade of the M2 proton channel, a crucial component of the viral envelope.





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